Fat-Bloom Prevention Efficacy
In a comparative study of seed crystals for dark chocolate solidification, Bohenin (as its β2 polymorph) completely prevented fat bloom after a 38/20°C thermocycle test when used at a 5 wt% concentration. In contrast, seeding with cocoa butter (Form VI), SOS β1, and other materials failed to prevent bloom under identical conditions [1].
| Evidence Dimension | Fat-Bloom Prevention (38/20°C thermocycle test) |
|---|---|
| Target Compound Data | Complete prevention of fat bloom |
| Comparator Or Baseline | Cocoa Butter (Form VI), SOS β1, BOB pseudo-β', SSS β |
| Quantified Difference | Only Bohenin (BOB β2) at 5 wt% prevented bloom; all other seed materials failed. |
| Conditions | Dark chocolate seeded with 5 wt% seed crystals, subjected to 38/20°C thermocycle test. |
Why This Matters
This unique anti-bloom efficacy, quantified under industrially relevant thermal cycling, is a critical selection criterion for ensuring long-term visual and textural quality in chocolate products, which alternative seed materials cannot provide.
- [1] Hachiya, I., Koyano, T., & Sato, K. (1989). Seeding effects on solidification behavior of cocoa butter and dark chocolate. II. Physical properties of dark chocolate. Journal of the American Oil Chemists' Society, 66(12), 1763–1770. View Source
